WWL123 is a chemical compound identified as an inhibitor of the enzyme α/β-hydrolase domain-containing 6, commonly referred to as ABHD6. The compound has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. Its chemical formula is , with a molecular weight of approximately 436.51 g/mol .
The specific reagents and conditions for synthesizing WWL123 are proprietary to its manufacturers, but similar compounds often utilize standard organic synthesis methodologies such as:
WWL123 features a complex molecular structure characterized by multiple aromatic rings and functional groups. The three-dimensional conformation is critical for its interaction with ABHD6, influencing its inhibitory potency.
WWL123 primarily acts as an inhibitor of ABHD6, which hydrolyzes monoacylglycerols such as 2-arachidonoylglycerol (2-AG). The inhibition mechanism involves binding to the active site of ABHD6, preventing substrate hydrolysis.
The potency of WWL123 as an inhibitor is quantified by its IC50 value, which is approximately 0.43 μM . This indicates a strong affinity for the target enzyme, suggesting effective blockade of its enzymatic activity.
The mechanism by which WWL123 inhibits ABHD6 involves competitive inhibition at the enzyme's active site. By occupying this site, WWL123 prevents the hydrolysis of endocannabinoids like 2-AG, leading to increased levels of these signaling molecules within the synaptic cleft.
Research indicates that inhibition of ABHD6 results in enhanced cannabinoid receptor signaling, which can have various physiological effects including modulation of pain and seizure activity .
WWL123 is primarily utilized in pharmacological research as an ABHD6 inhibitor. Its applications include:
ABHD6 (α/β-Hydrolase Domain-Containing 6) is a transmembrane serine hydrolase that fine-tunes endocannabinoid signaling by hydrolyzing the major endocannabinoid 2-arachidonoylglycerol (2-AG). Unlike the primary 2-AG hydrolase monoacylglycerol lipase (MAGL), which accounts for ~85% of 2-AG hydrolysis in the brain, ABHD6 contributes approximately 4–15% of total 2-AG hydrolysis but exhibits distinct spatiotemporal regulation due to its postsynaptic localization [1] [2]. This strategic positioning allows ABHD6 to control 2-AG availability at the site of production, thereby modulating:
Table 1: Enzymatic Characteristics of ABHD6
Property | ABHD6 | Biological Significance |
---|---|---|
Primary substrate | 2-AG (Km ≈ 8.5 μM) [2] | Key endocannabinoid signaling molecule |
Catalytic triad | Ser148-Asp278-His306 [2] [7] | Essential for hydrolase activity |
Tissue expression | Brain (neurons, astrocytes), spleen, intestine [1] | Regulates CNS and immune functions |
Subcellular localization | Postsynaptic membranes, endoplasmic reticulum [1] [9] | Controls local 2-AG availability |
WWL123 emerged from activity-based protein profiling (ABPP) screens of carbamate inhibitors targeting serine hydrolases. It exhibits nanomolar potency against ABHD6 (IC₅₀ = 0.43 μM) with >100-fold selectivity over MAGL, FAAH, and other off-target hydrolases [3] [6]. Key pharmacological properties include:
Table 2: Selectivity Profile of WWL123
Enzyme Target | Inhibition by WWL123 | Implications |
---|---|---|
ABHD6 | IC₅₀ = 0.43 μM [6] | Primary target for 2-AG modulation |
MAGL | >100 μM [6] | Avoids global 2-AG elevation |
FAAH | No inhibition [6] | Preserves anandamide signaling |
ABHD12 | Negligible [3] | Prevents lysophosphatidylserine accumulation |
ABHD6 inhibition offers a precision medicine approach for neurological conditions by amplifying 2-AG signaling at active synapses without systemic cannabinoid receptor overactivation. This is particularly advantageous for:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1